3-Methylamino-3-hydroxymethyloxetane

描述

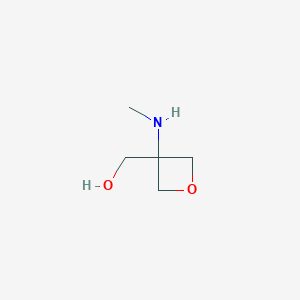

3-Methylamino-3-hydroxymethyloxetane is a substituted oxetane derivative featuring both a methylamino (-NHCH₃) and a hydroxymethyl (-CH₂OH) group at the 3-position of the oxetane ring. Its molecular formula is C₅H₁₁NO₂, with a molar mass of 117.15 g/mol. The compound combines the reactivity of an amine and a hydroxyl group, making it a versatile intermediate in organic synthesis and polymer chemistry.

Structure

2D Structure

属性

IUPAC Name |

[3-(methylamino)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6-5(2-7)3-8-4-5/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRFRPGGJXJWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(COC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294889 | |

| Record name | 3-Oxetanemethanol, 3-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416323-17-5 | |

| Record name | 3-Oxetanemethanol, 3-(methylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanemethanol, 3-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Methylamino-3-hydroxymethyloxetane is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

This compound, also known as 3-methyl-3-oxetanemethanol, has the molecular formula . Its structure features a hydroxymethyl group attached to an oxetane ring, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyleneoxetane with a glycolating agent in the presence of water at controlled temperatures and pH levels. This process can yield various derivatives with differing biological activities .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs). It has been shown to modulate synaptic transmission by mimicking acetylcholine, leading to increased neuronal excitability . The compound's ability to bind selectively to nAChRs suggests potential applications in treating neurological disorders.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For example, certain formulations demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against E. coli and S. aureus strains .

Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, this compound was administered to animal models with induced neurodegeneration. Results showed a reduction in neuronal apoptosis and improved cognitive function, attributed to enhanced cholinergic signaling via nAChR modulation .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound. The study involved testing various concentrations against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that specific derivatives not only inhibited bacterial growth but also disrupted biofilm formation, suggesting a dual mechanism of action .

Data Tables

| Biological Activity | Target Organism | MIC (µg/mL) | Effect |

|---|---|---|---|

| Antibacterial | E. coli | 62.5 | Inhibition of growth |

| Antibacterial | S. aureus | 78.12 | Inhibition of growth |

| Neuroprotective | Neuronal cells | N/A | Reduced apoptosis |

相似化合物的比较

Structural and Functional Group Differences

The following table highlights key structural and functional differences between 3-methylamino-3-hydroxymethyloxetane and related compounds:

| Compound Name | Molecular Formula | Substituents (3-position) | Functional Groups |

|---|---|---|---|

| This compound | C₅H₁₁NO₂ | Methylamino, Hydroxymethyl | Amine, Alcohol |

| 3-Amino-3-methyloxetane | C₄H₉NO | Amino, Methyl | Amine |

| 3-Ethyl-3-hydroxymethyloxetane | C₆H₁₂O₂ | Ethyl, Hydroxymethyl | Alcohol |

| 3-[(Allyloxy)methyl]-3-ethyloxetane | C₉H₁₆O₂ | Allyloxy, Ethyl | Ether |

Key Observations :

- The methylamino group in the target compound introduces nitrogen-based reactivity (e.g., nucleophilic substitution, hydrogen bonding), absent in purely alkyl- or ether-substituted oxetanes like 3-ethyl-3-hydroxymethyloxetane or 3-[(allyloxy)methyl]-3-ethyloxetane .

Physical Properties

Notes:

- The high density of 3-amino-3-methyloxetane (1.937 g/mL) suggests significant molecular packing due to hydrogen bonding between amine groups . The target compound, with additional hydroxymethyl groups, may exhibit even higher density.

- Storage at low temperatures (≤-20°C) is common for oxetanes to prevent decomposition or polymerization .

准备方法

General Synthetic Strategy for Oxetane Derivatives

The synthesis of oxetane derivatives such as 3-methylamino-3-hydroxymethyloxetane typically involves:

- Cyclization of haloalkanols or halohydrins to form the oxetane ring via intramolecular nucleophilic substitution.

- Functional group modifications on the oxetane ring to introduce amino and hydroxymethyl substituents.

- Use of protecting groups and subsequent deprotection to achieve the desired substitution pattern.

- Employing catalysts and bases to promote ring closure and substitution reactions.

Preparation via Condensation and Cyclization of Substituted Glycerol Derivatives

A prominent method, as detailed in patent CN103554064A, uses substituted glycerol as a starting material, which undergoes condensation with aldehydes or ketones to form intermediates that can be cyclized to oxetane derivatives:

Step 1: Condensation Reaction

Glycerol (1.0 mol) is reacted with benzaldehyde (1.1 eq) in the presence of a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene under reflux with a water separator to remove water formed during the reaction.

Step 2: Extraction and Purification

After completion, the reaction mixture is washed with saturated saline, dried, concentrated, and distilled under reduced pressure to yield a colorless liquid intermediate with a high yield (~92.5%).

Step 3: Cyclization

The intermediate is then subjected to cyclization by treatment with bases such as sodium hydroxide in organic solvents (e.g., toluene, ethanol) to induce dehydrohalogenation and ring closure, forming the oxetane ring.

Step 4: Deprotection

Protecting groups such as benzyl or methoxybenzyl groups are removed using catalytic hydrogenation (Pd-C catalyst), yielding the target 3-hydroxymethyloxetane derivative.

This method allows for the preparation of 3-hydroxymethyloxetane compounds, which can be further functionalized to introduce the methylamino group at the 3-position.

Cyclization Using Halohydrin Precursors and Phase Transfer Catalysis

Several patents describe the use of halohydrin compounds (e.g., 3-halo-1-propanol derivatives) as precursors for oxetane synthesis:

-

Organic solvents such as toluene or carbon tetrachloride are used with phase transfer catalysts like tetrabutylammonium bromide to facilitate the reaction.

-

Sodium hydroxide solution is added dropwise to the reaction mixture containing the halohydrin and catalyst, promoting intramolecular nucleophilic substitution to form the oxetane ring.

-

Reaction of 2,2-dibromomethylpropanol acetate with sodium hydroxide in the presence of tetrabutylammonium bromide yields 3-bromo methyl-3-methoxyoxetane.

Use of tribromoneopentyl alcohol under similar conditions yields 3,3-dibromomethyloxetane.

Sodium ethoxide reacts with dibromoneopentyl glycol in ethanol at room temperature to produce 3-bromomethyl-3-hydroxymethyloxetane, which is a close analog to the target compound.

Introduction of the Methylamino Group

The methylamino substituent at the 3-position can be introduced by nucleophilic substitution or reductive amination on the oxetane ring bearing a suitable leaving group or carbonyl precursor:

-

The 3-bromo or 3-halo substituted oxetane intermediates can be reacted with methylamine or methylamino reagents to substitute the halogen with the methylamino group.

-

Alternatively, oxetane derivatives bearing aldehyde or ketone functionalities at the 3-position can be subjected to reductive amination with methylamine and a reducing agent to yield this compound.

Polymerization-Related Preparation Insights

Research on polyoxetanes, including 3-methyl-3-hydroxymethyloxetane, provides additional synthetic context:

High molecular weight poly(3-methyl-3-hydroxymethyloxetane) can be prepared by cationic ring-opening polymerization using catalysts such as trifluoromethanesulfonic acid at room temperature.

The monomer 3-methyl-3-hydroxymethyloxetane itself is synthesized by methods involving the formation of the oxetane ring with the hydroxymethyl and methylamino substituents, indicating availability of scalable synthetic routes.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Practical Considerations

The condensation-cyclization approach allows for high yields and relatively straightforward purification steps.

The use of phase transfer catalysts and organic solvents facilitates efficient cyclization at mild conditions.

Protecting group strategies are essential to prevent side reactions and enable selective functionalization.

The introduction of the methylamino group is typically performed on halogenated intermediates or via reductive amination, requiring careful control of reaction conditions to avoid ring opening or polymerization.

The synthetic methods are adaptable for scale-up and modification to produce related oxetane derivatives with varied substituents.

常见问题

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for 3-Methylamino-3-hydroxymethyloxetane?

- Methodological Answer :

- Step 1 : Utilize controlled ring-opening polymerization (ROP) or nucleophilic substitution reactions, as demonstrated in oxetane-derivative copolymer synthesis .

- Step 2 : Purify crude products via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization in polar solvents like methanol.

- Step 3 : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% purity threshold) .

- Key Parameters : Maintain inert atmosphere (N₂/Ar), temperature control (20–60°C), and stoichiometric ratios (1:1.2 for amine:oxetane derivatives) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Impervious nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respirators (NIOSH-approved) in high-concentration environments .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with CAS No. and hazard symbols .

- Emergency Measures : Immediate decontamination with water for spills; consult SDS for first-aid procedures (e.g., eye irrigation for 15 minutes) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR (δ 1.8–3.2 ppm for oxetane protons; δ 50–70 ppm for carbons) and FT-IR (C-O-C stretch at 1100–1250 cm⁻¹) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) or elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can this compound be incorporated into functional copolymers for materials science applications?

- Methodological Answer :

- Design Strategy : Co-polymerize with acrylates or ethylene oxide derivatives via ROP to enhance ionic conductivity. Optimize monomer ratios (e.g., 1:3 for oxetane:acrylate) .

- Performance Testing : Measure ionic conductivity using impedance spectroscopy (frequency range: 1 Hz–1 MHz; temperature: 25–80°C) .

- Data Interpretation : Compare Arrhenius plots to identify activation energy thresholds (>0.5 eV suggests limited conductivity) .

Q. How should researchers address contradictory spectral data in structural elucidation studies?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR findings with X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometries) .

- Error Mitigation : Replicate synthesis under standardized conditions to rule out batch variability. Use deuterated solvents to eliminate solvent artifacts in NMR .

Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design :

- Condition 1 : Acidic (pH 2–4, HCl), neutral (pH 7, PBS buffer), and alkaline (pH 10–12, NaOH) environments at 37°C .

- Sampling Intervals : Analyze degradation kinetics at 0, 24, 48, and 72 hours via LC-MS.

- Stability Criteria : <10% degradation over 72 hours indicates high stability .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。